Cas no 86-59-9 (quinoline-8-carboxylic acid)

quinoline-8-carboxylic acid structure
quinoline-8-carboxylic acid structure
Product Name:quinoline-8-carboxylic acid
CAS No:86-59-9
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00047619
CID:34387
PubChem ID:66582
Update Time:2024-10-26

quinoline-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinecarboxylic acid
    • Quinoline-8-carboxylic acid
    • QUINOLINE-8-METHANOL
    • 3,4-quinolyl-8-carboxylic acid
    • 8-Carboxyquinoline
    • 8-quinlinecarboxylic acid
    • 8-Quinolinecarboxylic
    • 8-quinolinic acid
    • acide quinoleinecarboxylique-8
    • Quinolin-8-carboxylic acid
    • RARECHEM AL BE 0482
    • NSC 6505
    • 8-Quinolinecarboxylicacid
    • 5XW75TFD94
    • QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • PubChem5868
    • 8-quinoline carboxylic acid
    • 8-quinoline- carboxylic acid
    • MLS000567372
    • KSC448I1J
    • NSC6505
    • HMS2279M16
    • STK028768
    • BBL100150
    • STK344292
    • SBB041649
    • RW
    • AKOS000270302
    • F0001-2147
    • SCHEMBL111826
    • SMR000154120
    • 86-59-9
    • AM20061553
    • NSC-6505
    • SY021170
    • CS-W007371
    • 8-QUINOLINECARBOXYLIC ACID [MI]
    • CHEMBL1427477
    • EN300-12332
    • SB67477
    • MFCD00047619
    • 8-Quinolinecarboxylic acid, 98%
    • CCRIS 6956
    • UNII-5XW75TFD94
    • FS-3411
    • NCGC00246179-01
    • AC-907/25014264
    • Q27263020
    • Q0066
    • FT-0601031
    • AC-25672
    • W-203972
    • LS-188094
    • Z85921051
    • DTXSID40235334
    • DTXCID40157825
    • HY-W007371
    • ALBB-011848
    • DB-007224
    • quinoline, 8-carboxy-
    • quinoline-8-carboxylic acid
    • MDL: MFCD00047619
    • Inchi: 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
    • InChI Key: QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CN=2)C=CC=1)O
    • BRN: 19176

Computed Properties

  • Exact Mass: 173.04800
  • Monoisotopic Mass: 173.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2427 (rough estimate)
  • Melting Point: 185.0 to 189.0 deg-C
  • Boiling Point: 303.81°C (rough estimate)
  • Flash Point: 187.5 °C
  • Refractive Index: 1.5200 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 50.19000
  • LogP: 1.93300
  • Merck: 8070
  • pka: 1.82(at 25℃)
  • Solubility: Insoluble in water.

quinoline-8-carboxylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38

quinoline-8-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

quinoline-8-carboxylic acid Pricemore >>

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quinoline-8-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
1.2 -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

Production Method 2

Reaction Conditions
1.1 Reagents: 2-Nitrobenzoic acid ,  Sulfuric acid Solvents: Water
Reference
Concerning the Synthesis of Pyrido-benzo-diazepines
Cmelka, Dieter, 1969, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 -78 °C → rt; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Insertion of an Alkene into an Ester: Intramolecular Oxyacylation Reaction of Alkenes through Acyl C-O Bond Activation
Hoang, Giang T.; et al, Angewandte Chemie, 2011, 50(8), 1882-1884

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  140 °C; 6.5 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydroxide Solvents: Water ;  neutralized, rt
Reference
Synthesis of Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic acids
Listunov, Dimitriy; et al, Journal of Heterocyclic Chemistry, 2013, 50(3), 660-662

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Iodine ;  overnight, 140 °C; 140 °C → rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide ;  neutralized; 0 °C → rt
Reference
Facile access to fused 2D/3D rings via intermolecular cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes
Ma, Jiajia; et al, Nature Catalysis, 2022, 5(5), 405-413

Production Method 6

Reaction Conditions
1.1 Reagents: Nitric acid, mercury(1+) salt, hydrate (1:1:2) Solvents: 1,2-Dimethoxyethane ;  2 h, reflux
1.2 Reagents: Triethylamine ;  4 h, reflux
1.3 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
1.5 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
Reference
A convenient procedure for indirect oxidation of aromatic methyl groups to aldehydes and carboxylic acids
Deady, Leslie W.; et al, Organic Preparations and Procedures International, 2003, 35(6), 627-630

Production Method 7

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Benzenesulfonic acid, 3-nitro-, sodium salt (1:1) ,  Ferrous sulfate
2.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
2.2 -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

quinoline-8-carboxylic acid Raw materials

quinoline-8-carboxylic acid Preparation Products

quinoline-8-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-59-9)8-Quinolinecarboxylicacid
Order Number:A10320
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:47
Price ($):345.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86-59-9)8-Quinolinecarboxylicacid
A10320
Purity:99%
Quantity:100g
Price ($):345.0
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